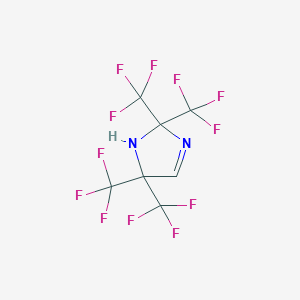
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline (TTI) is a fluorinated imidazoline compound that has gained significant attention in the scientific community due to its unique properties. TTI has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science.
Aplicaciones Científicas De Investigación
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs. In materials science, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been used as a fluorinated building block in the synthesis of novel materials with unique properties. In environmental science, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been studied for its potential use as a soil fumigant to control plant pests and diseases.
Mecanismo De Acción
The mechanism of action of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is involved in the regulation of neurotransmission in the central nervous system. 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anxiolytic and sedative effects, which may be related to its modulation of the GABA-A receptor. 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is a relatively new compound, and its effects on other biological targets are not well understood. Additionally, 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline is a highly fluorinated compound, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline research. One area of interest is the development of new drugs based on the structure of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline. Another area of interest is the use of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline and its effects on other biological targets.
Métodos De Síntesis
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,2,5,5-tetrakis(trifluoromethyl)pyrrolidine with formaldehyde and ammonium acetate in the presence of acetic acid. The resulting intermediate is then reacted with 1,2-diaminoethane to give 2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline in high yield.
Propiedades
Número CAS |
114611-60-8 |
|---|---|
Nombre del producto |
2,2,5,5-Tetrakis(trifluoromethyl)-3-imidazoline |
Fórmula molecular |
C7H2F12N2 |
Peso molecular |
342.08 g/mol |
Nombre IUPAC |
2,2,5,5-tetrakis(trifluoromethyl)-1H-imidazole |
InChI |
InChI=1S/C7H2F12N2/c8-4(9,10)2(5(11,12)13)1-20-3(21-2,6(14,15)16)7(17,18)19/h1,21H |
Clave InChI |
DOCGOFVOYOGHQA-UHFFFAOYSA-N |
SMILES |
C1=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1=NC(NC1(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Otros números CAS |
114611-60-8 |
Sinónimos |
2,2,5,5-tetrakis(trifluoromethyl)-3-imidazoline TTFMI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)

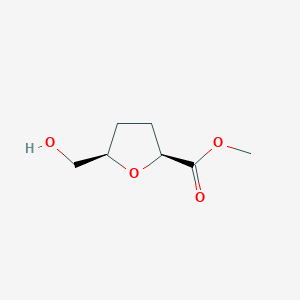
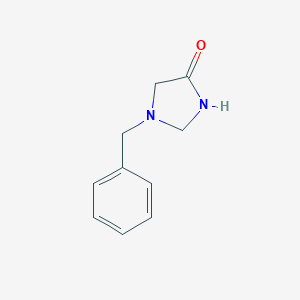
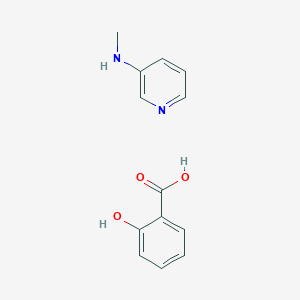
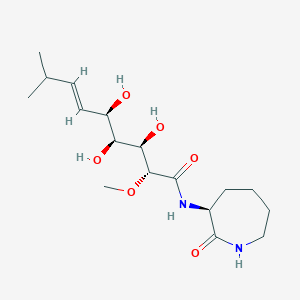
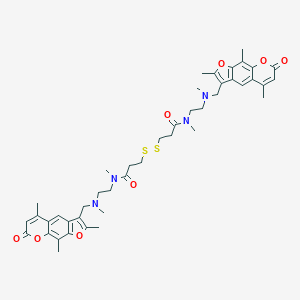
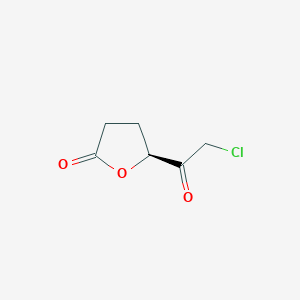
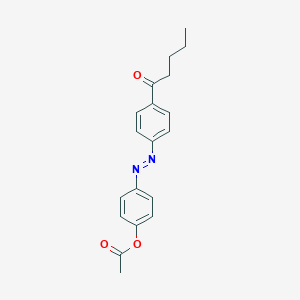
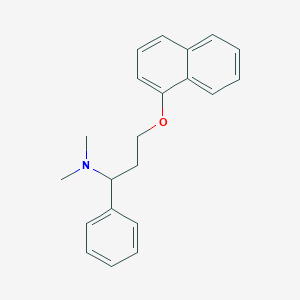
![1-[2-(2-Azido-3-iodophenyl)ethyl]-4-(2-benzhydryloxyethyl)piperazine](/img/structure/B55926.png)
![4-Methyl-1-azabicyclo[2.2.1]heptan-3-one](/img/structure/B55927.png)
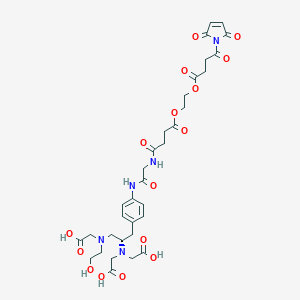
![Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate](/img/structure/B55931.png)